(3,5-Dimethylphenyl)(pyridin-2-yl)methanol
Overview
Description
(3,5-Dimethylphenyl)(pyridin-2-yl)methanol is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a pyridin-2-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with pyridin-2-ylmagnesium bromide, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are alcohol or amine derivatives.
Substitution: The major products depend on the nature of the substituent introduced.
Scientific Research Applications
(3,5-Dimethylphenyl)(pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylphenyl)(pyridin-4-yl)methanol: Similar structure but with the pyridinyl group at the 4-position.
(3,5-Dimethylphenyl)(pyridin-3-yl)methanol: Similar structure but with the pyridinyl group at the 3-position.
(3,5-Dimethylphenyl)(pyridin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.
Uniqueness
(3,5-Dimethylphenyl)(pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-2-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9,14,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPHHBGFCQXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=N2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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